2-(Pyrrolidin-3-yl)quinoline
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Overview
Description
2-(Pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the quinoline ring, followed by cyclization to introduce the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-3-yl)quinoline often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other functional groups to simpler forms.
Substitution: Common in introducing different substituents on the quinoline or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .
Scientific Research Applications
2-(Pyrrolidin-3-yl)quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Pyrrolidin-2-one: Known for its biological activities and used in drug development.
Quinolinyl-pyrazoles: Studied for their pharmacological properties and potential therapeutic applications
Uniqueness: 2-(Pyrrolidin-3-yl)quinoline stands out due to its unique combination of the quinoline and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-6,11,14H,7-9H2 |
InChI Key |
KCRNMNNJAWSTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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